molecular formula C10H20N2O B13304479 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine

1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine

Cat. No.: B13304479
M. Wt: 184.28 g/mol
InChI Key: AMYRMEVIRVFPMK-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the PyBOP-catalyzed SNAr addition-elimination reaction of commercial halogenated precursors . This method allows for the efficient formation of the desired pyrrolidine derivative under mild conditions.

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Iodination can be achieved using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2).

Major Products:

    Oxidation: Pyrrolidin-2-ones.

    Substitution: 3-Iodopyrroles.

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, making them effective in antiviral and anticancer therapies . The compound’s effects are mediated through the inhibition of enzyme activity, leading to the disruption of essential biological processes in target cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine

InChI

InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10/h10-11H,1-9H2

InChI Key

AMYRMEVIRVFPMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2CCNC2

Origin of Product

United States

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